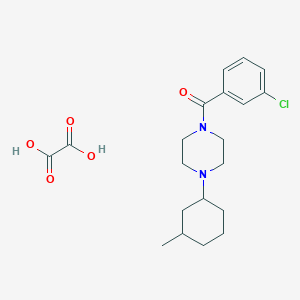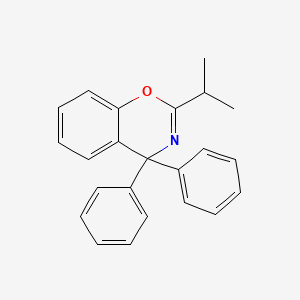
1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound is a piperazine derivative that exhibits a unique combination of pharmacological properties, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems.
Biochemical and Physiological Effects:
Studies have shown that the compound affects various biochemical and physiological processes in the body. Some of the effects include:
1. Increased levels of serotonin, dopamine, and norepinephrine in the brain.
2. Modulation of the HPA axis, which plays a role in stress response.
3. Inhibition of the reuptake of serotonin, dopamine, and norepinephrine.
实验室实验的优点和局限性
1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate has several advantages and limitations for lab experiments. Some of the advantages include:
1. The compound exhibits a unique combination of pharmacological properties, making it a promising candidate for further research.
2. The compound is relatively easy to synthesize, making it readily available for research purposes.
Some of the limitations include:
1. The exact mechanism of action of the compound is not fully understood, making it difficult to design experiments to study its effects.
2. The compound has not been extensively studied in humans, making it difficult to extrapolate its effects to humans.
未来方向
1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate has several potential future directions for research. Some of the areas of research include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Studies to determine the efficacy and safety of the compound in humans.
3. Studies to investigate the potential use of the compound in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia.
4. Studies to investigate the potential use of the compound as an analgesic in the management of chronic pain.
In conclusion, this compound is a promising compound that exhibits a unique combination of pharmacological properties. Further research is needed to fully understand its mechanism of action and determine its potential therapeutic applications.
合成方法
The synthesis of 1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate involves the reaction of 3-chlorobenzoyl chloride with 4-(3-methylcyclohexyl)piperazine in the presence of a base such as triethylamine. The resulting compound is then treated with oxalic acid to form the oxalate salt.
科学研究应用
1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate has been studied for its potential therapeutic applications in various fields of medicine. Some of the areas of research include:
1. Antidepressant: Studies have shown that the compound exhibits antidepressant-like effects in animal models, suggesting its potential use in the treatment of depression.
2. Antinociceptive: The compound has been found to possess antinociceptive properties, which could be useful in the management of pain.
3. Anxiolytic: The compound has also been shown to exhibit anxiolytic-like effects, indicating its potential use in the treatment of anxiety disorders.
属性
IUPAC Name |
(3-chlorophenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O.C2H2O4/c1-14-4-2-7-17(12-14)20-8-10-21(11-9-20)18(22)15-5-3-6-16(19)13-15;3-1(4)2(5)6/h3,5-6,13-14,17H,2,4,7-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSTVJXRKJKXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-(2-thienyl)acetamide](/img/structure/B4919991.png)
![3-[1-(2,3,4-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B4919994.png)
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2-furamide](/img/structure/B4920005.png)
![5-bromo-2-chloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B4920013.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-pyridinylthio)ethyl]acrylamide](/img/structure/B4920015.png)

![6-amino-4-(4-bromo-5-methyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4920036.png)
![methyl [6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4920043.png)
![N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B4920058.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4920064.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920069.png)
![1-[2-(3-methoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene](/img/structure/B4920074.png)
